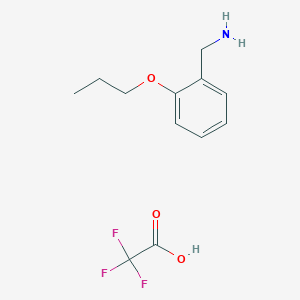![molecular formula C16H16N2O3 B12641098 Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- CAS No. 919114-07-1](/img/structure/B12641098.png)
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- is a complex organic compound with significant potential in various scientific fields. This compound features a phenol group, a nitrophenyl group, and a butenylamine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- typically involves the reaction of 4-nitrophenyl derivatives with butenylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. The butenylamine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-nitrophenyl: Similar structure but lacks the butenylamine moiety.
Phenol, 2-amino-4-nitrophenyl: Contains an amino group instead of the butenylamine moiety.
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-2-buten-1-yl]amino]-: Similar structure but with a different position of the double bond.
Uniqueness
Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
919114-07-1 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-[[(1S)-1-(4-nitrophenyl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C16H16N2O3/c1-2-5-14(17-15-6-3-4-7-16(15)19)12-8-10-13(11-9-12)18(20)21/h2-4,6-11,14,17,19H,1,5H2/t14-/m0/s1 |
InChI Key |
FTYTVPUQZBBYPM-AWEZNQCLSA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


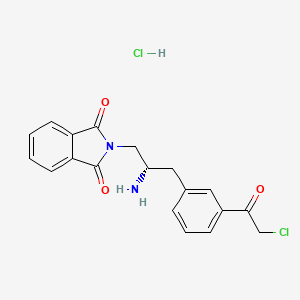
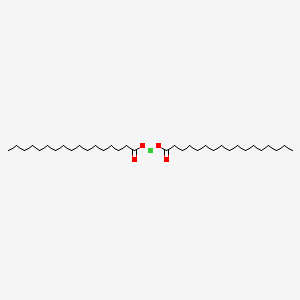
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
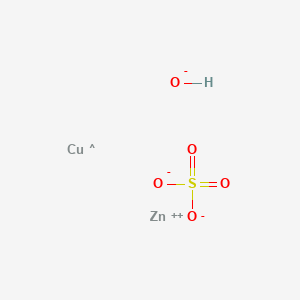
![N-[(1-ethylpyrrolidin-2-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12641061.png)
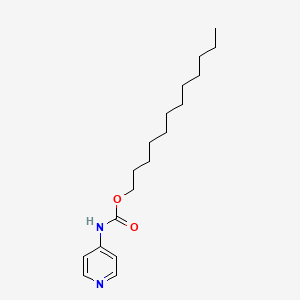
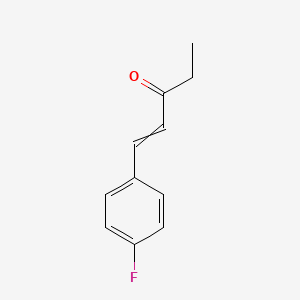

![Benzene, [2-(cyclopentyloxy)ethyl]-](/img/structure/B12641067.png)
![Benzoic acid, 3-[(1S)-1-aminoethyl]-, ethyl ester](/img/structure/B12641072.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)
